1-(2,4-Difluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(2,4-Difluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 2,4-difluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the pyrrolidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Scientific Research Applications
1-(2,4-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)pyrrolidin-3-ylmethanamine: This compound has a similar structure but with an additional methylene group, which may alter its chemical reactivity and biological activity.
2,4-Difluorophenylpyrrolidine:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSNDAKQXUVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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